
7,8,9,11-Tetramethylbenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,9,11-Tetramethylbenz©acridine is a heterocyclic aromatic compound with the molecular formula C21H19N. This compound belongs to the acridine family, which is known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 7,8,9,11-Tetramethylbenz©acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
7,8,9,11-Tetramethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced acridine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8,9,11-Tetramethylbenz©acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The primary mechanism of action for 7,8,9,11-Tetramethylbenz©acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
7,8,9,11-Tetramethylbenz©acridine can be compared with other acridine derivatives such as:
7,9-Dimethylbenz©acridine: Similar in structure but with fewer methyl groups, affecting its chemical reactivity and biological activity.
Biological Activity
7,8,9,11-Tetramethylbenz(c)acridine is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
This compound is a derivative of acridine, a class of compounds known for their diverse biological activities. The structural features of this compound contribute to its interaction with biological macromolecules such as DNA and proteins.
Anticancer Activity
Mechanisms of Action:
Research indicates that acridine derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
Case Studies:
In a study evaluating the effects of various acridine derivatives on cancer cell proliferation, this compound demonstrated potent activity against the HCT-116 and MCF-7 cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays that detected increased levels of cleaved PARP and Annexin V positivity in treated cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that acridine derivatives can effectively combat bacterial and fungal infections. For instance:
- Staphylococcus aureus: In vitro tests indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/ml against this pathogen.
- Candida albicans: The compound showed antifungal activity with an MIC of 16 µg/ml.
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of any therapeutic agent. In studies utilizing the Ames test and Microtox assays:
- Ames Test: The compound showed negative results for mutagenicity, indicating low potential for causing genetic mutations.
- Microtox Assay: The effective concentration causing a 50% reduction in luminescence was found to be above 100 µg/ml, suggesting a favorable toxicity profile in environmental contexts.
Properties
CAS No. |
51787-44-1 |
---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
7,8,9,11-tetramethylbenzo[c]acridine |
InChI |
InChI=1S/C21H19N/c1-12-11-13(2)20-19(14(12)3)15(4)17-10-9-16-7-5-6-8-18(16)21(17)22-20/h5-11H,1-4H3 |
InChI Key |
HPOOVSNNKUHTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.